2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate
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Overview
Description
2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is a complex organic compound characterized by multiple bromine atoms and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of benzoyl compounds, followed by esterification and hydrazone formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and yield, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different brominated benzoic acids, while reduction can lead to the formation of hydrazones with altered functional groups.
Scientific Research Applications
2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and benzoyl groups play a crucial role in binding to these targets, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-bromobenzoate: A simpler brominated benzoate compound.
4-Bromo-2-((E)-{[5-((2E)-2-{5-Bromo-2-[(4-chlorobenzoyl)oxy]benzylidene …: Another complex brominated compound with similar structural features.
Uniqueness
2-[(4-Bromobenzoyl)oxy]-5-{[(E)-2-(5-bromo-2-hydroxybenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is unique due to its multiple bromine atoms and the presence of both benzoyl and hydrazone groups
Properties
Molecular Formula |
C28H17Br3N2O6 |
---|---|
Molecular Weight |
717.2 g/mol |
IUPAC Name |
[2-(4-bromobenzoyl)oxy-4-[(E)-[(5-bromo-2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C28H17Br3N2O6/c29-19-6-2-17(3-7-19)27(36)38-24-12-1-16(13-25(24)39-28(37)18-4-8-20(30)9-5-18)15-32-33-26(35)22-14-21(31)10-11-23(22)34/h1-15,34H,(H,33,35)/b32-15+ |
InChI Key |
ZASLPNNAKOBHGE-VWJSQJICSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)O)OC(=O)C4=CC=C(C=C4)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)O)OC(=O)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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